molecular formula C9H18Cl2N2O2 B13512395 Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride

Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride

Katalognummer: B13512395
Molekulargewicht: 257.15 g/mol
InChI-Schlüssel: ZICOQYBKXHOJQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride is a chemical compound with a complex bicyclic structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by its high nucleophilicity and stability, making it a valuable reagent in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride typically involves the reaction of 2,5-diazabicyclo[2.2.2]octane with methyl chloroacetate in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound. These products have significant applications in synthetic chemistry and material science .

Wissenschaftliche Forschungsanwendungen

Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride is widely used in scientific research due to its unique properties:

Wirkmechanismus

The mechanism of action of Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride involves its interaction with nucleophilic and electrophilic centers in chemical reactions. The compound acts as a nucleophilic catalyst, facilitating the formation of new chemical bonds. Its bicyclic structure provides stability and enhances its reactivity in various chemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride is unique due to its ester functionality, which enhances its reactivity and makes it suitable for a wider range of chemical reactions compared to similar compounds. Its stability and nucleophilicity also make it a valuable reagent in synthetic chemistry .

Eigenschaften

Molekularformel

C9H18Cl2N2O2

Molekulargewicht

257.15 g/mol

IUPAC-Name

methyl 2-(2,5-diazabicyclo[2.2.2]octan-2-yl)acetate;dihydrochloride

InChI

InChI=1S/C9H16N2O2.2ClH/c1-13-9(12)6-11-5-7-2-3-8(11)4-10-7;;/h7-8,10H,2-6H2,1H3;2*1H

InChI-Schlüssel

ZICOQYBKXHOJQB-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CN1CC2CCC1CN2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.